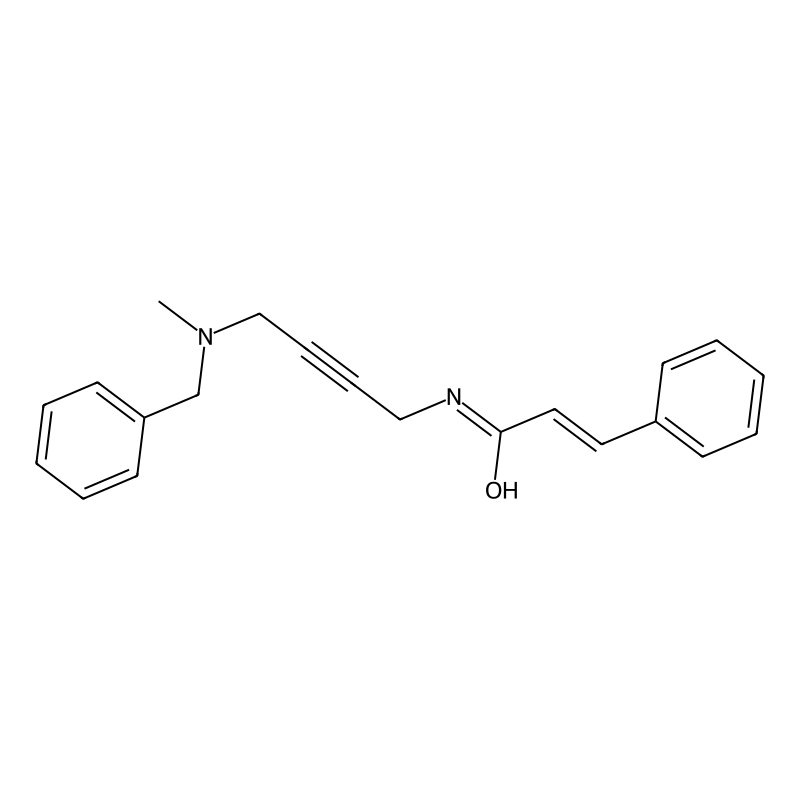N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide is a complex organic compound characterized by its unique molecular structure, which includes a but-2-ynyl group attached to a cinnamide moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzyl and methyl groups contributes to its reactivity and biological activity, making it a subject of interest in scientific research.
- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in reduced amine derivatives.
- Substitution: Nucleophilic substitution reactions are possible, where the benzyl or methyl groups can be replaced by other functional groups depending on the nucleophile used.
The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide has been explored in various studies. It has shown potential antimicrobial and anticancer properties, likely due to its ability to interact with specific biological targets. The compound may inhibit the growth of microorganisms by disrupting their metabolic processes or induce apoptosis in cancer cells through modulation of signaling pathways .
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide typically involves multi-step organic reactions. A common synthetic route includes:
- Alkylation: Benzylamine is reacted with propargyl bromide to form an alkyne intermediate.
- Coupling Reaction: The alkyne intermediate is then coupled with cinnamoyl chloride under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or potassium carbonate to facilitate the reaction.
In industrial settings, these methods may be scaled up using continuous flow reactors to optimize yield and purity.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide has diverse applications:
- Chemistry: Serves as a building block in the synthesis of more complex molecules and materials.
- Biology: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
- Industry: Used in developing new materials with specific properties, such as polymers and coatings .
Studies on the interactions of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide with biological targets have shown that it can bind to specific enzymes or receptors, altering their activity. This interaction may lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways. Further research is needed to elucidate these mechanisms fully .
Similar Compounds: Comparison with Other Compounds
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide can be compared with other similar compounds based on structural and functional characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-methylbenzamide | Similar core structure; different substituents | Varies; explored for similar applications |
| 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yletanone | Complex structure; used in antimicrobial research | Antimicrobial properties |
| N-(4-amino-2-methylquinolin-6-yl)-4-benzylbenzamide | Contains a quinoline moiety | Potentially anticancer activity |
The uniqueness of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .








